Caulerpin

説明

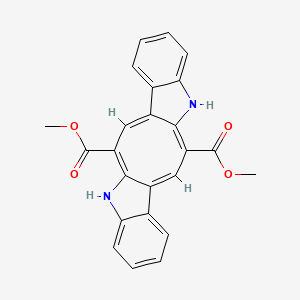

Structure

3D Structure

特性

IUPAC Name |

dimethyl (2E,13E)-11,22-diazapentacyclo[13.7.0.04,12.05,10.016,21]docosa-1(15),2,4(12),5,7,9,13,16,18,20-decaene-2,13-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N2O4/c1-29-23(27)17-11-15-13-7-3-6-10-20(13)26-22(15)18(24(28)30-2)12-16-14-8-4-5-9-19(14)25-21(16)17/h3-12,25-26H,1-2H3/b15-11?,16-12?,17-11+,18-12+,21-17?,22-18? |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVWALMHWUOWPPA-RPLHEXBESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C(=CC3=C1NC4=CC=CC=C43)C(=O)OC)NC5=CC=CC=C52 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C/1=C/C2=C(NC3=CC=CC=C23)/C(=C\C4=C1NC5=CC=CC=C45)/C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Discovery and Isolation of Caulerpin from Caulerpa Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caulerpin, a bisindole alkaloid, is a prominent secondary metabolite found in green algae of the genus Caulerpa. First identified as a red pigment, this compound has garnered significant interest within the scientific community due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the discovery, isolation, and purification of this compound, tailored for researchers, scientists, and professionals in the field of drug development. It aims to serve as a comprehensive resource, detailing experimental protocols, quantitative data, and the molecular pathways influenced by this intriguing marine natural product.

Discovery and Initial Isolation

This compound was first isolated from various species of the green algal genus Caulerpa and was initially characterized as a red pigment.[1] Its structure was later elucidated as dimethyl 6,13-dihydrodibenzo[b,i]phenazine-5,12-dicarboxylate.[2] While primarily found in Caulerpa species, this compound has also been isolated from the red alga Chondria armata and the brown alga Spatoglossum asperum, highlighting its distribution across different algal classes.[3]

Experimental Protocols for Extraction and Isolation

The extraction and isolation of this compound from Caulerpa species can be achieved through various methods, each with its own efficiency and suitability depending on the research scale and objectives. The general workflow involves extraction from dried algal material, followed by purification to isolate the this compound.

General Experimental Workflow

Below is a generalized workflow for the extraction and isolation of this compound.

References

The Enigmatic Pathway of Caulerpin Biosynthesis in Marine Algae: A Technical Guide for Researchers

For Immediate Release

[City, State] – [Date] – This whitepaper provides a comprehensive technical overview of the current understanding and future research directions for elucidating the biosynthetic pathway of caulerpin, a bioactive bisindole alkaloid found in marine algae of the genus Caulerpa. This document is intended for researchers, scientists, and drug development professionals interested in the natural product chemistry and biotechnology of marine algae.

Introduction

This compound, a symmetrical bisindole alkaloid, has garnered significant attention for its diverse pharmacological activities. Found predominantly in green algae of the genus Caulerpa, this vibrant orange pigment is believed to play a role in the chemical defense mechanisms of these organisms. Despite its intriguing biological profile and unique chemical structure, the precise enzymatic steps leading to its formation remain largely uncharacterized. This guide synthesizes the current hypothetical biosynthetic pathway, outlines key research gaps, and provides detailed experimental protocols to facilitate further investigation into this fascinating area of marine natural product biosynthesis.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is postulated to originate from the primary metabolite L-tryptophan, which is synthesized via the shikimate pathway. The proposed pathway involves the formation of an indole-containing precursor, followed by a key dimerization step to yield the final this compound molecule.

From the Shikimate Pathway to Tryptophan

The shikimate pathway is a well-established metabolic route in plants, algae, and microorganisms for the biosynthesis of aromatic amino acids. In Caulerpa species, it is presumed that chorismate, the end product of the shikimate pathway, is converted to tryptophan through a series of enzymatic reactions catalyzed by enzymes such as anthranilate synthase and tryptophan synthase.

Hypothetical Steps to the Key Precursor: Methyl 2-(3-formyl-1H-indol-2-yl)acetate

The central hypothesis is that tryptophan undergoes a series of modifications to form the immediate precursor to this compound, methyl 2-(3-formyl-1H-indol-2-yl)acetate. The exact sequence of these enzymatic steps is currently unknown. Based on analogous reactions in other organisms, this transformation could involve:

-

Transamination or deamination of tryptophan to form indole-3-pyruvic acid or a related intermediate.

-

Oxidative cleavage and rearrangement of the side chain.

-

Formylation at the C3 position of the indole (B1671886) ring.

-

Carboxylation and subsequent methylation to form the methyl ester.

The Final Condensation Step

The final and defining step in this compound biosynthesis is proposed to be a condensation reaction between two molecules of methyl 2-(3-formyl-1H-indol-2-yl)acetate. This dimerization would lead to the formation of the symmetrical bisindole structure of this compound. The nature of this condensation, whether it is enzyme-catalyzed or proceeds spontaneously under specific cellular conditions, is a critical question that remains to be answered.

Quantitative Data on this compound Content

While kinetic data for the biosynthetic enzymes are unavailable, several studies have quantified the concentration of this compound in various Caulerpa species. This data provides a baseline for selecting high-producing species for biosynthetic studies and for understanding the ecological factors that may influence its production.

| Caulerpa Species | This compound Content (mg/g dry weight) | Reference |

| Caulerpa racemosa | 1.8 - 3.5 | [1] |

| Caulerpa taxifolia | Not specified | |

| Caulerpa serrulata | Not specified | |

| Caulerpa lentillifera | Not specified |

Note: The quantitative data for this compound content varies significantly depending on the geographic location, season, and analytical methods used. The table presents a summary of reported ranges.

Experimental Protocols for Elucidating the Biosynthetic Pathway

To move from a hypothetical pathway to a well-defined enzymatic route, a combination of biochemical, analytical, and molecular biology techniques is required. The following sections provide detailed protocols for key experiments.

Precursor Feeding Studies with Stable Isotope Labeling

Objective: To trace the incorporation of putative precursors into the this compound molecule, thereby confirming the main building blocks and intermediates of the pathway.

Methodology:

-

Culture Preparation: Establish axenic cultures of a high-caulerpin-producing Caulerpa species (e.g., Caulerpa racemosa).

-

Precursor Selection: Synthesize or procure stable isotope-labeled precursors, such as ¹³C- or ¹⁵N-labeled L-tryptophan, indole, and other potential intermediates.

-

Feeding Experiment:

-

Prepare the algal culture medium and supplement it with the labeled precursor at various concentrations.

-

Include a control group with no labeled precursor.

-

Incubate the cultures under controlled light and temperature conditions for a defined period.

-

-

Extraction of this compound:

-

Harvest the algal biomass and freeze-dry.

-

Extract the dried biomass with a suitable organic solvent (e.g., dichloromethane/methanol mixture).

-

Purify this compound from the crude extract using chromatographic techniques (e.g., silica (B1680970) gel column chromatography followed by HPLC).

-

-

Analysis:

-

Confirm the identity and purity of the isolated this compound using ¹H and ¹³C NMR spectroscopy.

-

Analyze the labeled this compound using mass spectrometry (MS) and NMR to determine the position and extent of isotope incorporation.

-

Enzyme Extraction and Assays

Objective: To identify and characterize the enzymatic activities responsible for the individual steps in the this compound biosynthetic pathway.

Methodology:

-

Protein Extraction:

-

Harvest fresh algal biomass and grind it to a fine powder in liquid nitrogen.

-

Resuspend the powder in an ice-cold extraction buffer containing protease inhibitors and a reducing agent (e.g., PVPP and DTT).

-

Homogenize the suspension and centrifuge at high speed to pellet cell debris.

-

Collect the supernatant containing the crude protein extract.

-

-

Enzyme Assays:

-

Design specific assays for candidate enzymes based on the hypothetical pathway. For example:

-

Tryptophan aminotransferase assay: Monitor the conversion of tryptophan to indole-3-pyruvic acid by HPLC or a coupled spectrophotometric assay.

-

Aldehyde synthase assay: Measure the formation of a formylated indole intermediate using a colorimetric reagent or HPLC.

-

Methyltransferase assay: Use a radiolabeled methyl donor (S-adenosyl methionine) and quantify the transfer of the methyl group to the carboxylated precursor.

-

Condensing enzyme assay: Incubate the putative precursor (methyl 2-(3-formyl-1H-indol-2-yl)acetate) with the protein extract and monitor the formation of this compound by HPLC-MS.

-

-

-

Enzyme Purification: If an enzymatic activity is detected, purify the responsible enzyme using a combination of chromatographic techniques (e.g., ammonium (B1175870) sulfate (B86663) precipitation, ion-exchange, size-exclusion, and affinity chromatography).

Molecular Biology Approaches for Gene Identification

Objective: To identify and characterize the genes encoding the enzymes of the this compound biosynthetic pathway.

Methodology:

-

Transcriptome Analysis:

-

Induce this compound biosynthesis in the algal culture (e.g., through elicitor treatment or stress induction).

-

Extract total RNA from both induced and control cultures.

-

Perform RNA sequencing (RNA-Seq) to generate transcriptomic profiles.

-

Conduct differential gene expression analysis to identify genes that are significantly upregulated under this compound-producing conditions.

-

-

Candidate Gene Selection:

-

Annotate the differentially expressed genes and identify those with putative functions related to the proposed biosynthetic steps (e.g., aminotransferases, oxidoreductases, methyltransferases).

-

-

Gene Cloning and Functional Characterization:

-

Clone the full-length cDNA of the candidate genes.

-

Express the recombinant proteins in a suitable heterologous host (e.g., E. coli or yeast).

-

Purify the recombinant proteins and perform enzyme assays to confirm their catalytic activity with the proposed substrates.

-

Visualizing the Pathway and Experimental Workflows

To aid in the conceptualization of the biosynthetic pathway and the experimental strategies, the following diagrams have been generated using the DOT language.

Caption: Proposed biosynthetic pathway of this compound from chorismate.

Caption: Experimental workflow for elucidating the this compound biosynthetic pathway.

Caption: Hypothetical signaling pathway for the regulation of this compound biosynthesis.

Future Outlook and Conclusion

The biosynthesis of this compound in marine algae represents a compelling and underexplored area of natural product chemistry. While the foundational elements of the pathway are hypothesized to originate from tryptophan, the specific enzymatic machinery remains a "black box." The experimental approaches outlined in this guide provide a roadmap for researchers to systematically unravel this biosynthetic puzzle.

The elucidation of the this compound pathway will not only deepen our understanding of secondary metabolism in marine algae but also holds significant potential for biotechnological applications. The discovery of novel enzymes with unique catalytic capabilities could pave the way for the sustainable production of this compound and its analogs for pharmaceutical development. Future research should focus on a multi-pronged approach, integrating stable isotope labeling, enzymology, and genomics to fully characterize this enigmatic pathway.

References

The In Vitro Antioxidant Potential of Caulerpin and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antioxidant potential of caulerpin, a bisindole alkaloid derived from green seaweeds of the Caulerpa genus, and its derivatives. This document synthesizes key findings on its free-radical scavenging capabilities, its effects on cellular oxidative stress markers, and the underlying mechanisms of action. Detailed experimental protocols and data are presented to support further research and development in this area.

Quantitative Antioxidant Activity Data

The antioxidant capacity of this compound and extracts rich in this compound has been evaluated using various in vitro assays. The following tables summarize the key quantitative data from these studies, providing a comparative look at its efficacy.

Table 1: Radical Scavenging Activity of Caulerpa Extracts

| Extract/Compound | Assay | IC50 / RC50 / EC50 (µg/mL) | Source Species | Reference |

| Crude Polyphenolic Extract | DPPH | 164.83 | Caulerpa racemosa | [1][2] |

| Crude Polyphenolic Extract | FRAP | 113.73 | Caulerpa racemosa | [1] |

| Hexane Extract | DPPH | 1560 (RC50) | Caulerpa peltata | [3] |

| Dichloromethane (DCM) Extract | DPPH | 1010 (RC50) | Caulerpa peltata | [3] |

| Methanol (B129727) Extract | DPPH | 3470 (RC50) | Caulerpa peltata | [3] |

| Carotenoid Extract (polar) | DPPH | 52.84 | Caulerpa racemosa | [4] |

| Carotenoid Extract (non-polar) | ABTS | 80.95 | Caulerpa racemosa | [4] |

| Ascorbic acid (Positive Control) | DPPH | 49.88 | - | [1] |

| Quercetin (Positive Control) | DPPH | 0.029 (RC50) | - | [3] |

Table 2: Cellular Antioxidant Effects of this compound (CAU) and Caulerpinic Acid (CA) in a Yeast Model

| Compound (1 µM) | Parameter Assessed | Observation | Reference |

| This compound (CAU) | Intracellular ROS | Significant reduction to near-baseline levels | [5][6] |

| Caulerpinic Acid (CA) | Intracellular ROS | Significant reduction to near-baseline levels | [5][6] |

| This compound (CAU) | Protein Carbonylation | Reduced to near-baseline levels | [5][7] |

| Caulerpinic Acid (CA) | Protein Carbonylation | Reduced to near-baseline levels | [5][7] |

| This compound (CAU) | Lipid Peroxidation | Significantly reduced | [5][6][7] |

| Caulerpinic Acid (CA) | Lipid Peroxidation | Significantly reduced | [5][6][7] |

| This compound (CAU) | Intracellular Glutathione (GSH) | 1.6–1.8 fold increase | [5][6][7] |

| Caulerpinic Acid (CA) | Intracellular Glutathione (GSH) | 1.6–1.8 fold increase | [5][6][7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used to assess the antioxidant potential of this compound and its derivatives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay is widely used to evaluate the ability of a compound to act as a free radical scavenger.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate an electron or hydrogen atom, the DPPH is reduced to diphenylpicrylhydrazine, resulting in a color change to yellow, which is measured by a decrease in absorbance.

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution should be approximately 1.0 at 517 nm.[8]

-

Sample Preparation: Dissolve the test compound (e.g., this compound, extracts) in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. Create a series of dilutions of the stock solution to be tested.[9]

-

Reaction Mixture: Add 1 mL of the sample solution at different concentrations (e.g., 100-1000 µg/mL) to 1 mL of the 0.1 mM DPPH solution.[8] A control is prepared using the solvent instead of the sample solution. A standard antioxidant, such as ascorbic acid or quercetin, is used as a positive control.[1][9]

-

Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.[8]

-

Measurement: The absorbance of the resulting solution is measured at 517 nm using a spectrophotometer.[8]

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

IC50 Value: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.[1]

Cellular Antioxidant Activity (CAA) Assay using DCFH-DA

This cell-based assay measures the ability of a compound to inhibit intracellular reactive oxygen species (ROS) formation.

Principle: 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA) is a non-fluorescent probe that can diffuse across the cell membrane. Inside the cell, it is deacetylated by cellular esterases to 2′,7′-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2′,7′-dichlorofluorescein (DCF), and the fluorescence intensity is proportional to the amount of ROS.[10][11]

Protocol (Adapted for Yeast Model):

-

Cell Culture: Saccharomyces cerevisiae cells are cultured to the mid-log phase.[5][7]

-

Pre-treatment: The yeast cells are pre-treated with the test compound (e.g., 1 µM this compound or caulerpinic acid) or a positive control (e.g., 1 µM resveratrol) for a specified period.[5][7]

-

Induction of Oxidative Stress: Oxidative stress is induced by exposing the cells to an oxidizing agent, such as 2 mM hydrogen peroxide (H₂O₂).[5][7]

-

Staining: The cells are then incubated with the H2DCF-DA fluorescent probe.[5]

-

Measurement: Intracellular ROS levels are measured by detecting the fluorescence of DCF using a fluorescence microplate reader or flow cytometer.[5]

-

Analysis: The reduction in fluorescence in cells pre-treated with the test compound compared to the stressed control (treated with H₂O₂ alone) indicates the intracellular antioxidant activity.[5]

Visualizing Workflows and Mechanisms

Diagrams are essential for illustrating complex experimental processes and biological pathways.

Experimental Workflow for In Vitro Antioxidant Assays

The following diagram outlines the general workflow for evaluating the antioxidant potential of a test compound.

Caption: Workflow for assessing the in vitro antioxidant activity.

Proposed Antioxidant Mechanism of this compound

Based on current research, this compound and its derivatives exert their antioxidant effects through direct and indirect mechanisms within a cellular context.

Caption: Antioxidant mechanism of this compound in a cellular model.

Conclusion

The available in vitro data strongly suggest that this compound and its derivatives possess significant antioxidant properties. They demonstrate direct free-radical scavenging activity and exert protective effects in cellular models by mitigating ROS-induced damage to lipids and proteins. A key mechanism appears to be the enhancement of the glutathione-dependent antioxidant system. These findings underscore the potential of this compound as a lead compound for the development of novel antioxidant-based therapeutic agents. Further research is warranted to explore its efficacy and safety in more complex biological systems.

References

- 1. Integration of in vitro and in-silico analysis of Caulerpa racemosa against antioxidant, antidiabetic, and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phytochemistry and Biologic Activities of Caulerpa Peltata Native to Oman Sea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Marine Algal Metabolites as Cellular Antioxidants: A Study of this compound and Caulerpinic Acid in Saccharomyces cerevisiae [mdpi.com]

- 6. Marine Algal Metabolites as Cellular Antioxidants: A Study of this compound and Caulerpinic Acid in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Marine Algal Metabolites as Cellular Antioxidants: A Study of this compound and Caulerpinic Acid in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijpab.com [ijpab.com]

- 9. scielo.org.co [scielo.org.co]

- 10. Marine Natural Products as Novel Antioxidant Prototypes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Anti-inflammatory Effects of Caulerpin

Introduction

This compound is a bisindole alkaloid predominantly isolated from green seaweeds of the genus Caulerpa.[1][2][3] This marine natural product has garnered significant scientific interest due to its broad spectrum of biological activities, including anticancer, antioxidant, antiviral, and notable anti-inflammatory properties.[1][3][4][5] Experimental studies, both in vitro and in vivo, have consistently demonstrated its potential to mitigate inflammatory responses, positioning it as a promising lead compound for the development of novel anti-inflammatory therapies.[1][2][4] This document provides a comprehensive technical overview of the anti-inflammatory effects of this compound, detailing its mechanisms of action, summarizing quantitative data from key studies, outlining experimental protocols, and visualizing the core signaling pathways involved.

Core Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects through multiple molecular mechanisms, primarily by modulating key signaling pathways and cellular receptors involved in the inflammatory cascade.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[6][7] this compound has been shown to suppress the activation of the NF-κB pathway.[2][8] In models of Helicobacter pylori-induced inflammation, this compound inhibits the phosphorylation and subsequent degradation of IκB-α, the inhibitory protein of NF-κB.[6] By preventing IκB-α degradation, this compound effectively blocks the translocation of the active NF-κB p65 subunit to the nucleus, thereby downregulating the transcription of target pro-inflammatory genes like TNF-α, IL-6, and IL-8.[6][8][9] This mechanism is a cornerstone of its ability to control inflammation.[8]

Interaction with the Glucocorticoid Receptor (GR)

A significant mechanism proposed for this compound's action is its interaction with the glucocorticoid receptor (GR). Molecular docking and dynamics simulations have revealed a high-affinity binding of this compound to the ligand-binding domain (GR-LBD) of this receptor, suggesting a mode of action similar to dexamethasone, a potent synthetic glucocorticoid.[1][2] This interaction was further substantiated by experiments where the anti-inflammatory effects of this compound were partially reversed by RU486, a known GR antagonist.[2][10] By activating the GR, this compound can modulate the expression of anti-inflammatory genes and repress pro-inflammatory signaling pathways.

Modulation of Other Pathways

-

Formyl Peptide Receptors (FPRs): this compound acts as a molecular antagonist of FPRs, particularly FPR2. It has been shown to revert the FPR2-related signaling cascade, counteracting the inflammatory reaction triggered by H. pylori peptide Hp(2–20).[6]

-

Mitogen-Activated Protein Kinase (MAPK): The anti-inflammatory effects of marine macroalgae compounds, including alkaloids like this compound, are associated with the downregulation of MAPK signaling pathways.[7]

Quantitative Data on Anti-inflammatory Effects

The efficacy of this compound has been quantified in numerous in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Anti-inflammatory and Cytotoxic Effects of this compound

| Assay Type | Cell Line / System | Stimulus | This compound Conc. | Observed Effect | Reference |

| Nitric Oxide (NO) Production | Peritoneal Macrophages | LPS + IFN-γ | 20 µM | 44.5% inhibition of nitrite | [2] |

| 40 µM | 52% inhibition of nitrite | [2] | |||

| Pro-inflammatory Cytokines | Peritoneal Macrophages | LPS + IFN-γ | 10, 20, 40 µM | Significant reduction in TNF-α, IL-6, IL-12 | [1][2] |

| Macrophages | H. pylori | 15 µM | Significant downregulation of IL-1β, IL-6, IL-8, TNF-α | [1][2] | |

| RAW 264.7 Macrophages | Mycobacterium spp. | 25, 50 µM | Significant reduction in IL-1β, TNF-α | [1][2] | |

| AGS Cells | H. pylori peptide Hp(2–20) | 15 µM | Reduced gene transcription of IL-8, IL-6, TNF-α | [6] | |

| Cytotoxicity | Peritoneal Macrophages | LPS + IFN-γ | 10, 20, 40 µM | No significant cytotoxicity | [1] |

| Vero Cells | - | - | CC50: 687.9 ± 35.2 µM | [11] | |

| HCT-116 (Colorectal Cancer) | - | - | IC50 (48h): 119 µM | [12] | |

| HT-29 (Colorectal Cancer) | - | - | IC50 (48h): 179 µM | [12] | |

| HepG-2 (Liver Cancer) | - | - | IC50: 24.6 ± 2.1 µg/mL | [3] |

Table 2: In Vivo Anti-inflammatory Effects of this compound

| Animal Model | Species | Induction Agent | This compound Dose (Route) | Observed Effect | Reference |

| Carrageenan-Induced Peritonitis | Swiss Albino Mice | Carrageenan | 100 µmol/kg (i.p.) | ~48% reduction in leukocyte migration | [1][13] |

| Zymosan-Induced Peritonitis | C57BL/6 Mice | Zymosan | 4 mg/kg & 40 mg/kg | Significant decrease in cell migration | [4][9] |

| Capsaicin-Induced Ear Edema | Mice | Capsaicin | 100 µmol/kg (p.o.) | 55.8% inhibition of edema | [13][14] |

| Formalin Test (Inflammatory Phase) | Mice | Formalin | 100 µmol/kg (p.o.) | 45.6% reduction in inflammatory pain | [13][14] |

| DSS-Induced Ulcerative Colitis | C57BL/6 Mice | Dextran Sulfate Sodium (DSS) | 4 mg/kg | Reduced TNF-α, IFN-γ, IL-6, IL-17; Increased IL-10 | [4][8] |

| Endotoxic Shock | Mice | Lethal dose of LPS | 2.5 mg/kg | 40% survival rate | [1] |

| 5 mg/kg | 80% survival rate | [1] | |||

| 10 mg/kg | 100% survival rate | [1] | |||

| Acute Toxicity | BALB/c Mice | - | 100 mg/kg (p.o.) | No signs of acute toxicity | [2][10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the literature.

In Vitro Anti-inflammatory Assay in Macrophages

-

Cell Culture: Peritoneal macrophages are harvested from mice (e.g., Swiss albino) and cultured in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics. Cells are seeded in 96-well plates and allowed to adhere.[1]

-

Treatment and Stimulation: Cells are pre-treated with various concentrations of this compound (e.g., 10, 20, 40 µM) for a specified period (e.g., 1 hour). Subsequently, inflammation is induced by adding a combination of Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ).[1][2]

-

Quantification of Mediators:

-

Nitric Oxide (NO): After 24-48 hours of incubation, the supernatant is collected. Nitrite concentration, a stable product of NO, is measured using the Griess reagent assay. Absorbance is read at ~540 nm.[2]

-

Cytokines (TNF-α, IL-6, etc.): Cytokine levels in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[1]

-

-

Cell Viability: To ensure observed effects are not due to toxicity, cell viability is assessed using methods like the Alamar Blue or MTT assay.[1][11]

In Vivo Carrageenan-Induced Paw Edema Model

This is a standard model for evaluating acute inflammation.[15]

-

Animals: Male rats (e.g., Sprague-Dawley) or mice are used.[16] Animals are acclimatized and fasted overnight before the experiment.

-

Treatment: Animals are divided into groups: control (vehicle), positive control (e.g., indomethacin), and this compound-treated groups. This compound is administered orally (p.o.) or intraperitoneally (i.p.) at specified doses (e.g., 100 µmol/kg) typically 1 hour before the inflammatory insult.[13][14]

-

Induction of Edema: A subplantar injection of carrageenan solution (e.g., 1% in saline) is administered into the right hind paw of each animal.[15][17]

-

Measurement of Paw Edema: Paw volume is measured immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, 4 hours) using a plethysmometer. The difference in paw volume indicates the extent of edema.[16] The percentage inhibition of edema is calculated by comparing the this compound-treated groups with the control group.

DSS-Induced Colitis Model

-

Animals and Induction: C57BL/6 mice are typically used. Colitis is induced by administering 3% Dextran Sulfate Sodium (DSS) in the drinking water for a set period (e.g., 7 days).[4][9]

-

Treatment: Mice are treated daily with this compound (e.g., 4 mg/kg) or a vehicle control via oral gavage.[4][9]

-

Monitoring and Endpoints:

-

Disease Activity Index (DAI): Animals are monitored daily for weight loss, stool consistency, and rectal bleeding.

-

Histological Analysis: At the end of the experiment, colonic tissues are collected, fixed, and stained (e.g., with H&E) to assess tissue damage and inflammatory cell infiltration.[4]

-

Cytokine and NF-κB Analysis: Colon tissue samples are cultured to measure cytokine production (TNF-α, IL-6, IL-10, etc.) by ELISA, or processed for qPCR/Western blot to determine the expression of NF-κB p65.[4][8][9]

-

Conclusion and Future Directions

This compound, a bisindole alkaloid from Caulerpa seaweeds, demonstrates potent and multifaceted anti-inflammatory activity. Its mechanisms of action involve the suppression of the critical NF-κB pathway and a novel interaction with the glucocorticoid receptor, highlighting its potential as a unique therapeutic agent. Quantitative data from a range of in vitro and in vivo models consistently support its efficacy in reducing key inflammatory mediators and ameliorating inflammation in disease models like peritonitis and colitis, all while exhibiting a favorable safety profile.[1][2][4]

For drug development professionals, this compound represents a promising natural scaffold. Future research should focus on:

-

Pharmacokinetic Studies: To understand its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Structural Optimization: To synthesize analogs with enhanced potency, selectivity, and drug-like properties.

-

Chronic Inflammatory Models: To evaluate its efficacy in long-term inflammatory conditions such as rheumatoid arthritis or inflammatory bowel disease.

-

Target Deconvolution: To further clarify its precise molecular targets and downstream effects.

The comprehensive data presented herein underscore the significant therapeutic potential of this compound, warranting its continued investigation as a next-generation anti-inflammatory agent.

References

- 1. The Alkaloid this compound Exhibits Potent and Selective Anti-Inflammatory Activity Through Interaction with the Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. The Bisindole Alkaloid this compound, from Seaweeds of the Genus Caulerpa, Attenuated Colon Damage in Murine Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound Mitigates Helicobacter pylori-Induced Inflammation via Formyl Peptide Receptors [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. An Efficient and Quick Analytical Method for the Quantification of an Algal Alkaloid this compound Showed In-Vitro Anticancer Activity against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Antinociceptive and Anti-Inflammatory Activities of this compound, a Bisindole Alkaloid Isolated from Seaweeds of the Genus Caulerpa - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The antinociceptive and anti-inflammatory activities of this compound, a bisindole alkaloid isolated from seaweeds of the genus Caulerpa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Caulerpin: A Potential Marine-Derived Antiviral Agent Against Herpes Simplex Virus Type 1

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Herpes Simplex Virus Type 1 (HSV-1) infection is a widespread human pathogen, with an estimated 80% of the adult population being seropositive.[1][2][3] While several antiviral drugs, such as acyclovir (B1169) and its derivatives, are available for treatment, the continuous use of these medications has led to the emergence of resistant viral strains, particularly in immunocompromised patients.[1][3] This, coupled with the potential for drug-related toxicity with prolonged administration, underscores the urgent need for the development of novel anti-HSV-1 agents with different mechanisms of action.[1][3] Marine organisms, a rich source of structurally diverse and biologically active secondary metabolites, represent a promising frontier in the search for new antiviral compounds.[4]

Caulerpin, a bisindole alkaloid isolated from green algae of the genus Caulerpa, has emerged as a compound of interest due to its diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1][2][5] This technical guide provides a comprehensive overview of the current research on the antiviral activity of this compound against HSV-1, with a focus on its mechanism of action, quantitative efficacy, and the experimental methodologies used for its evaluation.

Mechanism of Action

Current research indicates that this compound exerts its anti-HSV-1 effect by targeting the viral replication cycle. Specifically, studies have shown that this compound inhibits the alpha (immediate-early) and beta (early) phases of HSV-1 replication.[1][2][6][7] This suggests that this compound may interfere with the expression of viral genes that are crucial for the initiation and establishment of the infection, as well as the replication of the viral genome. The development of new drugs targeting these early stages of replication is of particular interest, as there are currently no clinical drugs that effectively inhibit the α and γ phases of HSV-1 replication.[2] It is important to note that this compound has not been shown to have a virucidal effect, meaning it does not directly inactivate the virus particle itself.[2]

Quantitative Antiviral Activity and Cytotoxicity

The antiviral efficacy and cytotoxicity of this compound have been evaluated in several studies. The following tables summarize the key quantitative data.

Table 1: Anti-HSV-1 Activity of this compound

| Compound | IC50 (µg/mL) | Cell Line | Reference |

| This compound | 1.29 | Vero | [6] |

IC50 (50% inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of the virus in vitro.

Table 2: Cytotoxicity of this compound

| Compound | CC50 (µM) | Cell Line | Reference |

| This compound | 687.9 ± 35.2 | Vero | [8][9] |

| This compound | 1176 | Vero | [8][10] |

CC50 (50% cytotoxic concentration) is the concentration of a substance that causes the death of 50% of viable cells.

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the antiviral activity of this compound against HSV-1.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of this compound is often determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Detailed Protocol:

-

Cell Seeding: Vero cells (or another suitable cell line) are seeded into a 96-well plate at a density of approximately 4 x 104 cells per well and incubated for 24 hours to allow for cell attachment.[11]

-

Compound Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of this compound. A control group with no compound is also included.

-

Incubation: The plate is incubated for a period of 48 to 72 hours at 37°C in a 5% CO2 atmosphere.[11]

-

MTT Addition: After the incubation period, the medium is removed, and a solution of MTT is added to each well. The plate is then incubated for an additional 2.5 to 4 hours.[11] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan (B1609692) product.

-

Solubilization: A solubilization solvent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a spectrophotometer at a wavelength of 450/630 nm.[11]

-

CC50 Calculation: The 50% cytotoxic concentration (CC50) is calculated by regression analysis of the dose-response curve.

Plaque Reduction Assay

This assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques.

Detailed Protocol:

-

Cell Seeding: Vero cells are seeded into 6-well plates and grown to confluence.

-

Viral Infection: The cell monolayers are infected with a known amount of HSV-1 (e.g., 100 plaque-forming units, PFU, per well) and incubated for 1 hour at 37°C to allow for viral adsorption.

-

Compound Treatment: After incubation, the viral inoculum is removed, and the cells are overlaid with a medium (often containing carboxymethylcellulose or agar) containing different concentrations of this compound.

-

Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere to allow for the formation of viral plaques.

-

Fixation and Staining: The cell monolayers are fixed with a solution such as methanol (B129727) and stained with a crystal violet solution to visualize the plaques.

-

Plaque Counting: The number of plaques in each well is counted.

-

IC50 Calculation: The 50% inhibitory concentration (IC50) is determined as the concentration of this compound that reduces the number of plaques by 50% compared to the untreated virus control.

Conclusion and Future Directions

This compound has demonstrated promising in vitro antiviral activity against HSV-1 by inhibiting the early stages of the viral replication cycle.[1][2][6] Its mechanism of action, targeting the alpha and beta phases of replication, presents a potential advantage over existing antiviral therapies and warrants further investigation.[2][6] Future research should focus on elucidating the precise molecular targets of this compound within the host cell or the virus. In vivo studies are also necessary to evaluate the efficacy and safety of this compound in animal models of HSV-1 infection. Furthermore, structure-activity relationship studies of this compound derivatives could lead to the development of more potent and selective anti-HSV-1 agents.[8][9] The exploration of marine natural products like this compound continues to be a valuable avenue for the discovery of new therapeutic leads in the fight against viral diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. scielo.br [scielo.br]

- 3. scite.ai [scite.ai]

- 4. Frontiers | Anti-herpes simplex virus activities and mechanisms of marine derived compounds [frontiersin.org]

- 5. The Antinociceptive and Anti-Inflammatory Activities of this compound, a Bisindole Alkaloid Isolated from Seaweeds of the Genus Caulerpa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-herpes simplex virus activities and mechanisms of marine derived compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Anti-herpes simplex virus activities and mechanisms of marine derived compounds | Semantic Scholar [semanticscholar.org]

- 8. Cytotoxic and Anti-HSV-1 Effects of this compound Derivatives [mdpi.com]

- 9. Cytotoxic and Anti-HSV-1 Effects of this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. An Efficient and Quick Analytical Method for the Quantification of an Algal Alkaloid this compound Showed In-Vitro Anticancer Activity against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Caulerpin's Interaction with the Glucocorticoid Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular interactions between caulerpin, a bisindole alkaloid derived from Caulerpa racemosa, and the glucocorticoid receptor (GR). The following sections detail the anti-inflammatory activity of this compound, its mechanism of action via the glucocorticoid receptor, and the experimental methodologies used to elucidate these properties.

Executive Summary

This compound, a natural marine product, has demonstrated significant anti-inflammatory properties. Research indicates that its mechanism of action involves a direct interaction with the ligand-binding domain of the glucocorticoid receptor, initiating a signaling cascade analogous to that of synthetic glucocorticoids like dexamethasone. This guide summarizes the key quantitative data, experimental protocols, and signaling pathways that underpin our current understanding of this compound's therapeutic potential.

Quantitative Data Summary

The anti-inflammatory efficacy of this compound has been quantified through various in vitro and in silico studies. The data presented below is compiled from research on lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) stimulated macrophages.

Table 1: In Vitro Anti-inflammatory Activity of this compound

| Biomarker | Treatment | Concentration | Result |

| Nitric Oxide | This compound | 40 µM | Significant reduction in stimulated macrophages[1][2] |

| TNF-α | This compound | 40 µM | Significant reduction in stimulated macrophages[1][2] |

| IL-6 | This compound | 40 µM | Significant reduction in stimulated macrophages[1][2] |

| IL-12 | This compound | 40 µM | Significant reduction in stimulated macrophages[1][2] |

| Nitrite | This compound (40 µM) + RU486 (10 µM) | 40 µM + 10 µM | Partial reversal of this compound's inhibitory effect[1][3] |

| IL-6 | This compound (40 µM) + RU486 (10 µM) | 40 µM + 10 µM | Complete reversal of this compound's inhibitory effect[1] |

| TNF-α | This compound (40 µM) + RU486 (10 µM) | 40 µM + 10 µM | Complete reversal of this compound's inhibitory effect[1] |

Table 2: In Silico and In Vivo Data

| Parameter | Method | Result |

| Binding Affinity | Molecular Docking & Dynamics | High-affinity binding to the GR ligand-binding domain (GR-LBD)[1][2] |

| Acute Toxicity | In vivo (oral dose) | No signs of acute toxicity at 100 mg/kg[1][2] |

| Survival Rate | In vivo (endotoxic shock model) | Complete protection at 4 mg/kg[1][2] |

Experimental Protocols

The following are detailed methodologies for the key experiments that have been pivotal in understanding this compound's interaction with the glucocorticoid receptor.

In Vitro Anti-inflammatory Assay

-

Cell Culture: Macrophages are cultured in a suitable medium and stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce an inflammatory response.

-

Treatment: The stimulated macrophages are treated with varying concentrations of this compound. A control group is treated with dexamethasone, a known glucocorticoid receptor agonist.

-

Incubation: The cells are incubated for a specified period to allow for the treatment to take effect.

-

Biomarker Measurement: The levels of inflammatory biomarkers such as nitric oxide, TNF-α, IL-6, and IL-12 in the cell culture supernatant are measured using standard quantification methods like ELISA.

-

Receptor Antagonism: To confirm the role of the glucocorticoid receptor, a separate set of stimulated and this compound-treated cells are co-treated with RU486, a known glucocorticoid receptor antagonist. The reversal of this compound's anti-inflammatory effects is then quantified.[1][3]

Molecular Docking and Dynamics Simulation

-

Target Preparation: The three-dimensional structure of the glucocorticoid receptor ligand-binding domain (GR-LBD) is obtained from a protein data bank.

-

Ligand Preparation: The 3D structure of this compound is generated and optimized for docking.

-

Molecular Docking: Computational docking simulations are performed to predict the binding pose and affinity of this compound within the GR-LBD.

-

Molecular Dynamics: Molecular dynamics simulations are run to analyze the stability of the this compound-GR-LBD complex over time, providing insights into the binding interactions.[1]

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key pathways and experimental logic.

Caption: this compound binds to the GR, leading to gene transcription changes that suppress inflammation.

Caption: Workflow to confirm GR's role in this compound's action using the antagonist RU486.

Conclusion

References

- 1. The Alkaloid this compound Exhibits Potent and Selective Anti-Inflammatory Activity Through Interaction with the Glucocorticoid Receptor [mdpi.com]

- 2. The Alkaloid this compound Exhibits Potent and Selective Anti-Inflammatory Activity Through Interaction with the Glucocorticoid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Caulerpin: A Technical Guide to its Role as a Plant Growth Regulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caulerpin, a bis-indole alkaloid isolated from green algae of the genus Caulerpa, has been identified as a regulator of plant growth. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on plant development, with a focus on its auxin-like activities. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the proposed signaling pathways. While research has established its role as a plant growth regulator, the precise molecular mechanisms underlying its activity are still an active area of investigation.

Introduction

This compound is a secondary metabolite produced by various species of the green seaweed Caulerpa.[1][2] Its discovery as a plant growth regulator has opened avenues for its potential application in agriculture and biotechnology. The structural similarity of this compound to endogenous plant hormones, particularly auxins, has been a key focus of research into its mode of action. This guide aims to consolidate the existing scientific knowledge on this compound's influence on plant physiology and to provide a framework for future research in this area.

Auxin-like Activity of this compound

The primary plant growth regulatory activity attributed to this compound is its auxin-like effect. This was first demonstrated in a lettuce seedling root growth assay, where this compound was shown to function as an auxin.[1] Auxins are a class of plant hormones that play a crucial role in various aspects of plant development, including cell elongation, root initiation, and apical dominance.

Quantitative Data on Auxin-like Effects

While the original research by Raub, Cardellina, and Schwede in 1987 established the auxin-like activity of this compound, the specific quantitative data from this study is not widely available in the public domain. However, subsequent studies on Caulerpa extracts containing this compound have shown effects on seed germination and seedling growth.

Table 1: Effects of Caulerpa racemosa Seaweed Liquid Fertilizer (SLF) on Asparagus Bean (Vigna unguiculata subsp. sesquipedalis) Germination and Growth

| SLF Concentration | Germination Rate (%) | Maximum Radicle Length (cm) |

| 2% | 100% | - |

| 3% | 100% | 3.9 |

| 4% | Lower germination and growth | - |

| 5% | 100% | - |

Data compiled from a study on the effects of Caulerpa racemosa SLF. The study did not isolate this compound as the sole active compound.

It is important to note that the data in Table 1 is from studies using crude extracts of Caulerpa, and therefore the observed effects cannot be solely attributed to this compound. Further research with purified this compound is necessary to establish a clear dose-response relationship for its auxin-like activities.

Potential Cytokinin-like Activity

Extracts from Caulerpa racemosa have been found to contain cytokinin-like substances.[3] A bioassay using dark-germinated cucumber cotyledons for chlorophyll (B73375) biosynthesis confirmed the presence of these compounds, with an efficiency comparable to commercially available kinetin.[3] However, to date, there is no direct scientific evidence to confirm that this compound itself possesses cytokinin-like activity. The observed cytokinin-like effects in Caulerpa extracts may be due to other compounds present in the algae.

Experimental Protocols

Lettuce Seedling Root Growth Bioassay for Auxin Activity

This bioassay is a standard method for determining the auxin-like activity of a compound. The following is a generalized protocol based on common practices for this type of assay.

Objective: To determine the effect of this compound on the root elongation of lettuce seedlings.

Materials:

-

Lettuce seeds (Lactuca sativa)

-

Petri dishes

-

Filter paper

-

Distilled water

-

This compound solutions of varying concentrations (e.g., 10⁻⁴ M, 10⁻⁵ M, 10⁻⁶ M)

-

Indole-3-acetic acid (IAA) solutions as a positive control

-

A dark, temperature-controlled environment

Procedure:

-

Prepare a series of this compound solutions of known concentrations in distilled water.

-

Place a sterile filter paper in each petri dish.

-

Add a fixed volume of each this compound solution, IAA solution, or distilled water (as a negative control) to the corresponding petri dishes to saturate the filter paper.

-

Place a predetermined number of lettuce seeds (e.g., 10-20) on the filter paper in each petri dish.

-

Seal the petri dishes and place them in a dark, temperature-controlled environment (e.g., 25°C) for a set period (e.g., 72 hours).

-

After the incubation period, measure the length of the primary root of each seedling.

-

Calculate the average root length for each treatment group and compare it to the control groups.

Cucumber Cotyledon Chlorophyll Bioassay for Cytokinin Activity

This bioassay is used to assess the cytokinin-like activity of a substance. The protocol described here is a generalized method.

Objective: To determine if this compound can induce chlorophyll biosynthesis in cucumber cotyledons, indicative of cytokinin-like activity.

Materials:

-

Cucumber seeds (Cucumis sativus)

-

Petri dishes

-

Filter paper

-

Distilled water

-

This compound solutions of varying concentrations

-

Kinetin solutions as a positive control

-

A dark environment for germination, followed by a lighted environment

Procedure:

-

Germinate cucumber seeds in the dark for several days until the cotyledons are fully expanded but not yet green.

-

Excise the cotyledons and place them in petri dishes containing filter paper moistened with the test solutions (this compound, kinetin, or distilled water).

-

Incubate the petri dishes under continuous light for a specified period (e.g., 24-48 hours).

-

Extract the chlorophyll from the cotyledons using a solvent such as acetone (B3395972) or ethanol.

-

Measure the absorbance of the chlorophyll extract using a spectrophotometer at the appropriate wavelengths (typically 645 nm and 663 nm).

-

Calculate the chlorophyll concentration and compare the results between the different treatment groups.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanism by which this compound exerts its auxin-like effects has not yet been elucidated. However, based on its functional similarity to auxin, a hypothetical mechanism can be proposed within the known framework of auxin signaling.

Hypothetical Auxin Signaling Pathway for this compound

Auxin perception and signaling in plants are primarily mediated by the TIR1/AFB family of F-box proteins, which are components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. In the presence of auxin, the hormone acts as a "molecular glue" to facilitate the interaction between TIR1/AFB and Aux/IAA transcriptional repressors. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome. The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which can then activate or repress the transcription of auxin-responsive genes, leading to various developmental outcomes.

Given this compound's auxin-like activity, it is plausible that it interacts with this pathway. However, it is currently unknown whether this compound directly binds to the TIR1/AFB receptors or influences the pathway through other means.

Figure 1. Hypothetical mechanism of this compound's auxin-like activity.

Experimental Workflow for Investigating this compound's Mechanism of Action

To elucidate the molecular mechanism of this compound's auxin-like activity, a series of experiments can be conducted. The following workflow outlines a potential research approach.

Figure 2. Proposed experimental workflow to study this compound's mechanism.

Conclusion and Future Directions

This compound has been established as a plant growth regulator with pronounced auxin-like activity. While its effects on root development are noted, the comprehensive quantitative data and the precise molecular mechanisms remain to be fully elucidated. The potential for cytokinin-like activity also warrants further investigation to determine if this is a property of this compound itself or other co-occurring metabolites in Caulerpa.

Future research should focus on:

-

Obtaining detailed dose-response data for pure this compound in various plant bioassays.

-

Investigating the direct interaction of this compound with components of the auxin signaling pathway, particularly the TIR1/AFB receptors.

-

Conducting transcriptomic and proteomic studies to identify the downstream targets of this compound in plants.

-

Evaluating the potential of this compound and its derivatives as novel plant growth regulators for agricultural applications.

By addressing these research gaps, a more complete understanding of this compound's role in plant biology can be achieved, paving the way for its potential use in enhancing crop productivity and resilience.

References

Unveiling Novel Sources of Caulerpin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of natural sources of the bisindole alkaloid caulerpin, extending beyond the commonly known Caulerpa genus. Tailored for researchers, scientists, and drug development professionals, this document consolidates current scientific knowledge on the occurrence, extraction, and biological activities of this compound, with a focus on alternative marine origins.

Executive Summary

This compound, a metabolite of significant pharmacological interest, has been predominantly sourced from green algae of the genus Caulerpa. However, recent scientific investigations have identified other marine organisms as viable, and potentially untapped, sources of this valuable compound. This guide details these alternative sources, providing available quantitative data, experimental protocols for isolation, and insights into its molecular signaling pathways to facilitate further research and development.

Natural Sources of this compound Beyond Caulerpa

While the Caulerpa genus is the most prolific producer of this compound, scientific literature confirms its presence in other marine algae. This diversification of sources is critical for ensuring a stable supply chain for research and potential therapeutic applications.

Red Algae: The Case of Chondria armata

A significant finding is the isolation of this compound from the red alga Chondria armata.[1] This discovery marks the first identification of this compound in a red algal species, broadening the known taxonomic distribution of this compound. While the initial report confirms its presence, quantitative yield data from this species is not yet available in published literature, highlighting an area for future research.

Green Algae of the Genus Halimeda

This compound has also been successfully isolated from the green macroalga genus Halimeda, specifically from Halimeda cylindracea. This finding is noteworthy as Halimeda species are widespread in tropical and subtropical waters. One study documented the extraction of 12.87 g of crude extract from 10.47 kg of dried H. cylindracea, from which this compound was subsequently purified. However, the final yield of pure this compound was not specified, indicating a need for further quantitative studies.

Quantitative Analysis of this compound Content

To provide a comparative baseline, this section summarizes the available quantitative data on this compound yields, primarily from Caulerpa species. This information is crucial for assessing the potential productivity of newly identified sources.

| Genus | Species | Yield (% of Dry Weight) | Reference |

| Caulerpa | C. racemosa | 0.1% | |

| Caulerpa | C. racemosa var. clavifera f. macrophysa | 2.6% (of extract) | |

| Caulerpa | C. racemosa var. laetevirens | 1.8% (of extract) | |

| Caulerpa | C. lentillifera | 3.5% (of extract) | |

| Caulerpa | C. cylindracea | 1090 - 1820 µg/g | |

| Halimeda | H. cylindracea | Not specified | |

| Chondria | C. armata | Not specified | [1] |

Note: The yields for C. racemosa varieties and C. lentillifera are reported as a percentage of the crude extract, not the total dry weight of the algae. The yield for C. cylindracea is given in micrograms per gram of dry weight.

Experimental Protocols for this compound Isolation and Purification

Detailed methodologies are essential for the replication of scientific findings and the development of standardized extraction procedures. The following protocols are based on established methods for isolating this compound from marine algae.

General Extraction Protocol for this compound from Green Algae (e.g., Caulerpa, Halimeda)

This protocol is a generalized procedure that can be adapted for various species of green macroalgae.

-

Sample Preparation: Freshly collected algal material is cleaned of epiphytes and debris. The material is then air-dried or freeze-dried to a constant weight and finely powdered.

-

Extraction: The powdered algal material is subjected to exhaustive extraction with a non-polar solvent such as diethyl ether or n-hexane using a Soxhlet apparatus for 8-12 hours. Alternatively, maceration with organic solvents at room temperature can be employed.

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Purification: The crude extract is subjected to column chromatography on silica (B1680970) gel. A gradient elution system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is used to separate the fractions.

-

Crystallization: Fractions containing this compound, identified by thin-layer chromatography (TLC) and comparison with a standard, are combined and concentrated. This compound is then crystallized from a suitable solvent system (e.g., acetone-hexane) to yield a pure crystalline solid.

-

Characterization: The purity and identity of the isolated this compound are confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Reported Extraction from Halimeda cylindracea

A specific study on Halimeda cylindracea involved the following steps:

-

10.47 kg of dried and powdered H. cylindracea was extracted with n-hexane.

-

The crude n-hexane extract (12.87 g) was then subjected to vacuum liquid chromatography on silica gel using a gradient of n-hexane, ethyl acetate (B1210297), acetone, and methanol (B129727) to yield six primary fractions.

-

Further fractionation of the active fractions by column chromatography on silica gel with a gradient of n-hexane and ethyl acetate led to the isolation of pure this compound.

Note on Extraction from Chondria armata

While the isolation of this compound from Chondria armata has been reported, a detailed, step-by-step protocol for this specific red alga is not available in the current literature. Researchers can adapt the general protocol for green algae, potentially with modifications to the solvent systems and chromatographic conditions, to optimize extraction from this source.

Signaling Pathways of this compound

Understanding the molecular mechanisms of this compound is paramount for its development as a therapeutic agent. Research has elucidated its interaction with key signaling pathways involved in inflammation and cancer.

Anti-inflammatory Action via the Glucocorticoid Receptor

This compound exerts its potent anti-inflammatory effects by interacting with the glucocorticoid receptor (GR).[2][3][4] This mechanism is similar to that of synthetic glucocorticoids like dexamethasone. Upon binding to the GR, this compound modulates the expression of inflammatory genes, leading to a reduction in pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.

Caption: this compound's anti-inflammatory signaling pathway via the glucocorticoid receptor.

Inhibition of HIF-1 Signaling in Cancer

In the context of cancer biology, this compound has been shown to inhibit the Hypoxia-Inducible Factor 1 (HIF-1) signaling pathway. HIF-1 is a key transcription factor that enables cancer cells to adapt and survive in low-oxygen (hypoxic) environments, which are common in solid tumors. By inhibiting HIF-1, this compound can suppress tumor angiogenesis and growth.

Caption: this compound's inhibitory effect on the HIF-1 signaling pathway in cancer cells.

Conclusion and Future Directions

The identification of this compound in marine organisms beyond the Caulerpa genus, such as Chondria armata and Halimeda species, opens up new avenues for the sustainable sourcing of this promising bioactive compound. While preliminary data is encouraging, this guide highlights the need for further research in several key areas:

-

Quantitative Analysis: Comprehensive studies are required to determine the yield of this compound from these alternative sources to assess their economic viability.

-

Protocol Optimization: The development of standardized and optimized extraction and purification protocols for each source organism is crucial for consistent and high-purity production.

-

Pharmacological Evaluation: Further investigation into the signaling pathways and biological activities of this compound will continue to unveil its therapeutic potential.

This technical guide serves as a foundational resource for the scientific community to advance the exploration and utilization of this compound from diverse marine origins.

References

- 1. Constituents of Chondria armata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An Efficient and Quick Analytical Method for the Quantification of an Algal Alkaloid this compound Showed In-Vitro Anticancer Activity against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jbth.com.br [jbth.com.br]

A Preliminary In Vitro Toxicity Assessment of Caulerpin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro toxicity profile of caulerpin, a bisindole alkaloid derived from marine algae of the Caulerpa genus. This compound has garnered scientific interest for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] Understanding its cytotoxic potential and mechanisms of action is a critical first step in evaluating its therapeutic promise. This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying toxicological pathways.

In Vitro Cytotoxicity Profile of this compound

This compound's cytotoxic effects have been evaluated across a range of cell lines, including various cancer models and non-cancerous cells. The data indicates a variable degree of toxicity, with some studies suggesting a favorable safety profile and others demonstrating potent, dose-dependent effects against specific cancer cell lines.

Summary of Cytotoxicity Data

The half-maximal inhibitory concentration (IC₅₀) and 50% cytotoxic concentration (CC₅₀) are key metrics for quantifying a compound's toxicity. The tables below compile reported values for this compound across different in vitro models.

Table 1: Cytotoxicity of this compound against Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Exposure Time | IC₅₀ / CC₅₀ | Reference |

| HCT-116 | Colorectal Cancer | WST-1 | 48 hours | 119 µM | [3] |

| HT-29 | Colorectal Cancer | WST-1 | 48 hours | 179 µM | [3] |

| Various | Colorectal Cancer | Not Specified | 48 hours | 20 - 31 µM | [4] |

| HepG-2 | Liver Cancer | Not Specified | Not Specified | 24.6 ± 2.1 µg/mL | [5] |

Table 2: Cytotoxicity of this compound against Non-Cancerous and Other Models

| Cell Line / Model | Description | Assay | Exposure Time | IC₅₀ / CC₅₀ | Reference |

| Vero | Monkey Kidney Epithelial | MTT | Not Specified | 687.9 ± 35.2 µM | [4] |

| Vero | Monkey Kidney Epithelial | Not Specified | Not Specified | 1176 µM | [4] |

| Peritoneal Macrophages | Mouse Immune Cells | Not Specified | Not Specified | No significant cytotoxicity up to 40 µM | [6] |

| NIH/3T3 | Mouse Embryo Fibroblast | WST-1 | 48 hours | No significant cytotoxicity at IC₅₀ doses for cancer cells | [3] |

| HDF | Human Dermal Fibroblast | WST-1 | 48 hours | No cytotoxic effects observed | [3] |

| Artemia salina | Brine Shrimp | Brine Shrimp Lethality Assay | Not Specified | 81.28 µg/mL | [7] |

Notably, this compound often demonstrates lower toxicity towards normal cell lines like NIH/3T3 and HDF compared to colorectal cancer cells, suggesting a degree of selectivity that is a desirable trait for potential anticancer agents.[3]

Mechanisms of this compound-Induced Toxicity

The cytotoxic effects of this compound are not merely due to non-specific cell death but are linked to specific molecular pathways. Key mechanisms identified include the induction of apoptosis, cell cycle arrest, and interference with mitochondrial function.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. Studies show that this compound can induce apoptosis in colorectal cancer cells.[3] This process is often mediated by the intrinsic (mitochondrial) pathway, which involves a delicate balance between pro-apoptotic proteins (like BAX) and anti-apoptotic proteins (like Bcl-2). Extracts of Caulerpa racemosa, rich in this compound, have been shown to increase the expression of BAX and cleaved caspase-3, key executioners of apoptosis, while decreasing the expression of the anti-apoptotic Bcl-2.[8][9]

Caption: this compound-induced intrinsic apoptosis pathway.

Cell Cycle Arrest

In addition to inducing apoptosis, this compound can halt the proliferation of cancer cells by causing cell cycle arrest. Extracts containing this compound have been observed to cause an accumulation of lung adenocarcinoma cells in the S and G2/M phases of the cell cycle.[10][11] This prevents the cells from completing DNA replication (S phase) and mitosis (M phase), thereby inhibiting tumor growth.

Caption: this compound induces cell cycle arrest at S and G2/M phases.

Inhibition of Mitochondrial Respiration and HIF-1

This compound has been shown to inhibit mitochondrial respiration at the electron transport chain (ETC) complex I.[12][13] Under hypoxic (low oxygen) conditions, which are common in solid tumors, mitochondria produce reactive oxygen species (ROS) that stabilize Hypoxia-Inducible Factor-1 alpha (HIF-1α). HIF-1α is a transcription factor that promotes tumor survival and angiogenesis (the formation of new blood vessels). By inhibiting Complex I, this compound may disrupt this ROS signaling, leading to the destabilization of HIF-1α and the suppression of downstream pro-cancer genes like VEGF (Vascular Endothelial Growth Factor).[12][13]

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. An Efficient and Quick Analytical Method for the Quantification of an Algal Alkaloid this compound Showed In-Vitro Anticancer Activity against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxic and Anti-HSV-1 Effects of this compound Derivatives [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. The Alkaloid this compound Exhibits Potent and Selective Anti-Inflammatory Activity Through Interaction with the Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. etdci.org [etdci.org]

- 8. Anti-cancer properties of Caulerpa racemosa by altering expression of Bcl-2, BAX, cleaved caspase 3 and apoptosis in HeLa cancer cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Anti-cancer properties of Caulerpa racemosa by altering expression of Bcl-2, BAX, cleaved caspase 3 and apoptosis in HeLa cancer cell culture [frontiersin.org]

- 10. Pro-Apoptotic Activity and Cell Cycle Arrest of Caulerpa sertularioides against SKLU-1 Cancer Cell in 2D and 3D Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pro-Apoptotic Activity and Cell Cycle Arrest of Caulerpa sertularioides against SKLU-1 Cancer Cell in 2D and 3D Cultures [mdpi.com]

- 12. The Caulerpa Pigment this compound Inhibits HIF-1 Activation and Mitochondrial Respiration - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Caulerpa pigment this compound inhibits HIF-1 activation and mitochondrial respiration - PubMed [pubmed.ncbi.nlm.nih.gov]

Caulerpin: A Marine-Derived Bisindole Alkaloid as a Potent Inhibitor of Hypoxia-Inducible Factor-1 (HIF-1) Activation

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Hypoxia-Inducible Factor-1 (HIF-1), a master regulator of the cellular response to low oxygen, is a prime therapeutic target in oncology and other diseases. Caulerpin, a bisindole alkaloid isolated from the green algae of the genus Caulerpa, has emerged as a significant inhibitor of HIF-1 activation. This technical guide provides an in-depth analysis of the mechanism of action of this compound, its effects on HIF-1 signaling, and detailed experimental protocols for its study. This compound disrupts mitochondrial function by inhibiting Complex I of the electron transport chain, leading to a reduction in mitochondrial reactive oxygen species (ROS) that are crucial for the stabilization of the HIF-1α subunit under hypoxic conditions. Consequently, this compound treatment leads to decreased HIF-1α protein levels, reduced HIF-1 transcriptional activity, and downregulation of HIF-1 target genes such as Vascular Endothelial Growth Factor (VEGF). This guide consolidates the current knowledge on this compound's anti-HIF-1 activity, presenting quantitative data, detailed methodologies, and visual representations of the underlying molecular pathways and experimental workflows to facilitate further research and drug development efforts.

Introduction

The cellular response to hypoxia is a critical factor in the pathophysiology of numerous diseases, most notably cancer. Tumors often outgrow their blood supply, leading to a hypoxic microenvironment that activates the transcription factor HIF-1. HIF-1 is a heterodimer composed of an oxygen-labile α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β). Under normoxic conditions, HIF-1α is rapidly degraded via prolyl hydroxylation and subsequent ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. However, under hypoxic conditions, this degradation is inhibited, allowing HIF-1α to accumulate, translocate to the nucleus, and dimerize with HIF-1β. The active HIF-1 complex then binds to hypoxia-response elements (HREs) in the promoters of target genes, upregulating the expression of proteins involved in angiogenesis, glucose metabolism, cell survival, and invasion.

This compound, a natural product derived from marine algae, has been identified as a potent inhibitor of HIF-1 activation. Its unique mechanism of action, targeting mitochondrial respiration, distinguishes it from many other HIF-1 inhibitors and presents a promising avenue for therapeutic development.

Mechanism of Action: Inhibition of Mitochondrial Complex I

The primary mechanism by which this compound inhibits HIF-1 activation is through the disruption of mitochondrial function. Specifically, this compound acts as an inhibitor of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain (ETC).

Under hypoxic conditions, the generation of reactive oxygen species (ROS) by the mitochondria, particularly from Complex III, is believed to be a key signal for the stabilization of HIF-1α. By inhibiting Complex I, this compound disrupts the electron flow through the ETC, thereby preventing the generation of the ROS signal required for HIF-1α stabilization. This leads to the continued degradation of HIF-1α even under hypoxic conditions, thus inhibiting HIF-1 activation.[1][2][3][4]

The proposed signaling pathway is as follows:

Caption: this compound's Mechanism of HIF-1 Inhibition.

Quantitative Data on this compound's Effects

The inhibitory effects of this compound on various components of the HIF-1 pathway have been quantified in several studies, primarily using the T47D human breast cancer cell line.

| Parameter | Cell Line | Assay | Treatment Conditions | This compound Concentration | Result | Reference |

| HIF-1 Transcriptional Activity | T47D | Luciferase Reporter Assay | Hypoxia (1% O₂) for 16h | 1-30 µM | Dose-dependent inhibition | [1] |

| HIF-1α Protein Level | T47D | Western Blot | Hypoxia (1% O₂) for 4h | 10 µM | Blocked induction of HIF-1α | [1] |